molecular formula C13H15BrN2O4S B1405277 ethyl 2-(2-imino-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate hydrobromide CAS No. 2034156-67-5

ethyl 2-(2-imino-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate hydrobromide

Cat. No. B1405277
M. Wt: 375.24 g/mol
InChI Key: WDPQYUVCOPRUPZ-UHFFFAOYSA-N
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Description

The compound is a derivative of 6,7-Dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-amine . This parent compound is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. In this case, the rings contain carbon, nitrogen, oxygen, and sulfur atoms .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored and used. For example, the presence of an imino group (-NH-) could make it reactive with acids, bases, and other compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For the parent compound, 6,7-Dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-amine, it is a solid at room temperature and has a molecular weight of 208.24 .

Scientific Research Applications

Synthesis and Derivatives

Ethyl 2-(benzo[d]thazol-2-yl)acetate is a key precursor in the synthesis of various heterocyclic compounds. For example, it reacts with different arylidinemalononitrile derivatives to produce compounds like ethyl iminothiazolopyridine-4-carboxylate and ethyl (amino(methoxy)methyl)-3-(substitutedphenyl)-1-oxo-1H-benzo[4,5]thiazole[3,2-a]pyridine-4-carboxylate. These reactions typically occur in ethanol/TEA solutions at room temperature, showing the versatility of ethyl 2-(benzo[d]thazol-2-yl)acetate in synthesizing a range of chemically diverse molecules (Mohamed, 2014); (Mohamed, 2021).

Structural Analysis and Properties

Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, a structurally related compound, has been the subject of various heterocyclization reactions, resulting in the formation of different compounds like thiophene, pyrazole, and coumarin derivatives incorporating a benzo[d]imidazole moiety. These compounds have been analyzed using techniques like 1H NMR, 13C NMR, and MS, demonstrating the compound's utility in producing diverse molecular structures with potential biological activities (Mohareb & Gamaan, 2018).

Potential Applications in Drug Synthesis

Compounds derived from ethyl 2-(benzo[d]thazol-2-yl)acetate, like ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, have been used to synthesize various derivatives with potential biological activities. For instance, the synthesis of hydrazide derivatives from 2-chloro benzo[d]thiazole and their subsequent evaluation for antimicrobial properties highlight the potential application of these derivatives in drug discovery (Al-Talib et al., 2016).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For the parent compound, it has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

ethyl 2-(2-imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl)acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S.BrH/c1-2-17-12(16)7-15-8-5-9-10(19-4-3-18-9)6-11(8)20-13(15)14;/h5-6,14H,2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPQYUVCOPRUPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC3=C(C=C2SC1=N)OCCO3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-imino-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(2-imino-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate hydrobromide
Reactant of Route 2
Reactant of Route 2
ethyl 2-(2-imino-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate hydrobromide
Reactant of Route 3
Reactant of Route 3
ethyl 2-(2-imino-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate hydrobromide
Reactant of Route 4
Reactant of Route 4
ethyl 2-(2-imino-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate hydrobromide
Reactant of Route 5
Reactant of Route 5
ethyl 2-(2-imino-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate hydrobromide
Reactant of Route 6
Reactant of Route 6
ethyl 2-(2-imino-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate hydrobromide

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